N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d]thiazole moiety, a pyrazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Pyrazoles
This compound contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .
Thiazoles
This compound also contains a thiazole ring. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), and have diverse biological activities .
Pyridines
The compound contains a pyridine ring as well. Pyridines are basic aromatic compounds that are often used as precursors to agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent reactions . The pyrazole ring is often synthesized via the condensation of hydrazine with a 1,3-diketone . The final coupling of the benzo[d]thiazole and pyrazole moieties with the pyridine ring is achieved through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and the employment of automated synthesis equipment to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include mCPBA for oxidation, NaBH4 for reduction, and various halogenated compounds for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield N-oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2-aminothiazole derivatives
Uniqueness
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 410.5 g/mol
- CAS Number : 1797976-90-9
This compound operates through various mechanisms, primarily targeting specific proteins and enzymes involved in cellular processes. The thiazole moiety contributes to its interaction with biological targets, which can include:
- Enzyme Inhibition : The compound may inhibit various enzymes by mimicking natural substrates, disrupting essential biological pathways.
- Receptor Modulation : It potentially interacts with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 1 | A431 (human epidermoid carcinoma) | < 10 | Induces apoptosis via Bcl-2 inhibition |
Compound 2 | Jurkat (T-cell leukemia) | < 5 | Disrupts mitochondrial membrane potential |
The structure-activity relationship (SAR) suggests that modifications on the thiazole or pyrazole rings can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Sulfonamide derivatives have shown efficacy against various bacterial strains:
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
- Anticancer Study : A study evaluated the efficacy of this compound against a panel of cancer cell lines, showing promising results with an IC50 below 10 µM in several cases. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Antimicrobial Assessment : In vitro tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The SAR analysis indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial activity .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. These effects are hypothesized to result from the modulation of neuroinflammatory pathways .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c27-20(21-24-16-3-1-2-4-19(16)28-21)23-11-12-26-18(15-5-6-15)13-17(25-26)14-7-9-22-10-8-14/h1-4,7-10,13,15H,5-6,11-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFJSZITJCLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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